BenchChemオンラインストアへようこそ!

4-Nitroimidazole

Electrochemistry Bioreductive Activation Hypoxia

4-Nitroimidazole is the key intermediate behind PA-824 and next-generation antituberculars. Its 4-nitro regiochemistry yields a more negative one-electron reduction potential (E₁₇ ≤ −527 mV) than 2- and 5-nitro isomers, uniquely enabling aerobic activity against M. tuberculosis—a decisive advantage for targeting both replicating and non-replicating bacterial populations. This isomer also demonstrates anomalously high radiosensitizing efficiency that exceeds predictions based on electron affinity alone, and reacts more rapidly with glutathione and dithiothreitol than 5-nitroimidazole analogues. For TB drug discovery, hypoxia-selective cytotoxins, and privileged scaffold libraries, isomer identity is critical. Request a Certificate of Analysis with every order.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
CAS No. 100214-79-7
Cat. No. B012731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroimidazole
CAS100214-79-7
Synonyms4-nitroimidazole
5-nitroimidazole
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)[N+](=O)[O-]
InChIInChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)
InChIKeyVYDWQPKRHOGLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroimidazole (CAS 100214-79-7) Scientific Procurement Guide: Core Properties and Positioning Among Nitroimidazole Isomers


4-Nitroimidazole is a C-nitro heterocyclic compound consisting of an imidazole ring bearing a nitro substituent at the 4-position [1]. It serves as a versatile building block in medicinal chemistry and materials science [2]. Unlike the clinically predominant 2- and 5-nitroimidazole isomers, 4-nitroimidazole exhibits distinct electronic properties, including a more negative one-electron reduction potential (E₁₇ ≤ −527 mV) [3], which underpins its differential reactivity and biological inactivity under standard aerobic conditions [4]. This isomer is particularly valued as a key intermediate in the synthesis of antitubercular agents such as PA-824 [5] and as a scaffold for developing novel antiproliferative and antibacterial derivatives [6].

Why 4-Nitroimidazole Cannot Be Substituted with 2- or 5-Nitroimidazole in Critical Research and Industrial Applications


Despite sharing the same molecular formula, nitroimidazole isomers exhibit profoundly different electrochemical and biological behaviors that preclude generic substitution. The position of the nitro group dictates the compound's one-electron reduction potential [1], a critical determinant of its ability to undergo bioreductive activation in hypoxic environments [2]. 4-Nitroimidazole is a weaker oxidant (E₁₇ ≤ −527 mV) compared to 5-nitroimidazole (e.g., −486 mV for metronidazole analogs) and 2-nitroimidazole (e.g., −398 mV) [1], directly impacting its reactivity with cellular reductases and thiols [3]. This electronic disparity translates into divergent pharmacological profiles: 4-nitroimidazole derivatives uniquely confer aerobic activity against Mycobacterium tuberculosis [4], while 5-nitroimidazoles like metronidazole are active only under anaerobic conditions [4]. Furthermore, 4-nitroimidazoles demonstrate anomalously high radiosensitizing efficiency that exceeds predictions based solely on electron affinity [5], a property not shared by their 2- or 5-nitro counterparts. Such isomer-specific structure-activity relationships mandate precise compound selection to ensure experimental reproducibility and intended biological outcomes.

Quantitative Differentiation Evidence for 4-Nitroimidazole Versus 2-Nitroimidazole, 5-Nitroimidazole, and Metronidazole


4-Nitroimidazole Exhibits a More Negative One-Electron Reduction Potential (E₁₇) Than 2- and 5-Nitroimidazoles, Dictating Its Unique Bioreductive Profile

4-Nitroimidazole possesses a significantly more negative one-electron reduction potential (E₁₇ ≤ −527 mV) compared to 5-nitroimidazole analogs (e.g., −486 mV for 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) and 2-nitroimidazole analogs (e.g., −398 mV for 1-(2-hydroxyethyl)-2-nitroimidazole) [1]. This quantitative hierarchy (2-NI > 5-NI > 4-NI in oxidizing power) directly influences the compound's ability to undergo enzymatic reduction in hypoxic cells, which is a prerequisite for generating cytotoxic radical species [2].

Electrochemistry Bioreductive Activation Hypoxia

4-Nitroimidazole Derivatives Enable Aerobic Antitubercular Activity, a Property Absent in 5-Nitroimidazole Derivatives

The 4-nitroimidazole derivative PA-824 demonstrates activity against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb), whereas 5-nitroimidazoles like metronidazole are active only against anaerobic Mtb [1]. Incorporation of a bicyclic oxazine, a lipophilic tail, and a 2-position oxygen into the 4-nitroimidazole scaffold confers aerobic activity, while analogous modifications to 5-nitroimidazoles fail to produce aerobic efficacy unless a rigid 5-nitroimidazooxazine structure is employed [1]. This fundamental structure-activity relationship highlights the unique potential of the 4-nitro core for developing agents effective against metabolically diverse bacterial populations.

Antitubercular Mycobacterium tuberculosis Aerobic Activity

5-Substituted 4-Nitroimidazoles Exhibit Radiosensitizing Efficiency Disproportionate to Their Electron Affinity, Outperforming 5-Nitroimidazole Isomers

Various 5-substituted 4-nitroimidazoles act as much more efficient radiosensitizers than predicted from their one-electron reduction potentials (E₁₇). A direct comparison with isomeric 4-substituted 5-nitroimidazoles reveals that despite the 5-nitro isomers having E₁₇ values approximately 64 mV greater (more positive), they exhibit markedly lower sensitizing efficiency and lower toxicity in Chinese hamster V79 cells in vitro [1]. This anomaly indicates that 4-nitroimidazoles operate via additional mechanisms beyond simple electron affinity, such as thiol depletion [1].

Radiosensitization Hypoxic Cells Electron Affinity

4-Nitroimidazole Lacks Hypoxia-Selective Cytotoxicity, Unlike 2-Nitroimidazole Analogs Which Show 6- to 64-Fold Selectivity

In a comparative evaluation of nitroimidazole alkylsulfonamides, 2-nitroimidazole derivatives displayed significant hypoxia-selective cytotoxicity with selectivity ratios ranging from 6- to 64-fold, whereas 4- and 5-nitroimidazole analogs exhibited no hypoxia-selective cytotoxicity [1]. Despite lacking hypoxic selectivity, all analogs, including 4-nitroimidazole derivatives, sensitized anoxic HCT-116 human colorectal cancer cells to radiation at non-toxic concentrations [1]. This clear divergence underscores that 4-nitroimidazole is not a suitable scaffold for developing hypoxia-activated prodrugs but remains viable for radiosensitization applications.

Hypoxia-Selective Cytotoxicity Cancer Nitroimidazole Alkylsulfonamides

4-Nitroimidazole Derivatives Show Potent Anticancer and Antibacterial Activity in Novel Analog Series, Validating Scaffold Utility

A recent series of 4-nitroimidazole derivatives bearing aryl piperazines, tetrazoles, and 1,3,4-thiadiazoles demonstrated significant antiproliferative activity against eight human cancer cell lines, with compound 17 achieving IC₅₀ values in the low micromolar range against HL-60, K562, and other lines [1]. Additionally, derivatives 17 and 18 exhibited potent antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), as well as Mycobacterium tuberculosis mc²6230 [1]. This broad-spectrum efficacy positions 4-nitroimidazole as a versatile scaffold for generating novel therapeutic leads.

Anticancer Antibacterial Lead Optimization

4-Nitroimidazole Derivatives Exhibit Greater Thiol Reactivity Than Corresponding 5-Nitroimidazole Isomers

The second-order rate constants (k₂) for the reaction of nitroimidazoles with glutathione and dithiothreitol were determined. Within each isomer series, k₂ increased with increasing electron affinity; however, 4-nitroimidazoles were consistently more reactive toward thiols than their corresponding 5-nitroimidazole isomers [1]. This enhanced thiol reactivity may contribute to the observed anomalous radiosensitizing and cytotoxic properties of 4-nitroimidazoles, potentially through depletion of intracellular thiol pools [1].

Thiol Reactivity Mechanism of Action Cytotoxicity

Optimal Application Scenarios for 4-Nitroimidazole Based on Quantitative Differentiation Evidence


Synthesis of Antitubercular Agents Targeting Aerobic and Anaerobic Mycobacterium tuberculosis

Procure 4-nitroimidazole as a key intermediate for developing antitubercular compounds with activity against both replicating (aerobic) and non-replicating (anaerobic) Mtb populations. Unlike 5-nitroimidazole-based drugs (e.g., metronidazole) which are strictly anaerobic, 4-nitroimidazole derivatives such as PA-824 demonstrate aerobic efficacy, a critical advantage for treating diverse bacterial subpopulations in tuberculosis lesions [1].

Development of Hypoxic Cell Radiosensitizers with Non-Electron-Affinity-Dependent Mechanisms

Utilize 4-nitroimidazole scaffolds for designing radiosensitizers that exhibit anomalously high sensitizing efficiency relative to their reduction potential. This property, confirmed in direct comparisons with 5-nitroimidazole isomers that have 64 mV more positive E₁₇ values yet lower efficiency, offers a unique pathway to overcome limitations of traditional electron-affinity-driven sensitizers [2].

Medicinal Chemistry Campaigns for Anticancer and Antibacterial Lead Discovery

Employ 4-nitroimidazole as a core scaffold for generating diverse chemical libraries. Recent studies confirm that 4-nitroimidazole derivatives can achieve low micromolar IC₅₀ values against multiple cancer cell lines and exhibit potent activity against MRSA and M. tuberculosis, validating its utility as a privileged structure in drug discovery [3].

Investigations of Thiol-Mediated Cytotoxicity and Redox Biology

Select 4-nitroimidazole for studies focused on thiol reactivity as a cytotoxic mechanism. Comparative kinetic data demonstrate that 4-nitroimidazoles react more rapidly with glutathione and dithiothreitol than their 5-nitroimidazole counterparts, making them superior probes for elucidating thiol-dependent pathways in cellular toxicity and radiation response [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitroimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.